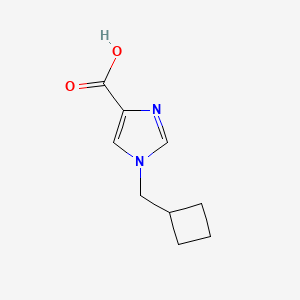

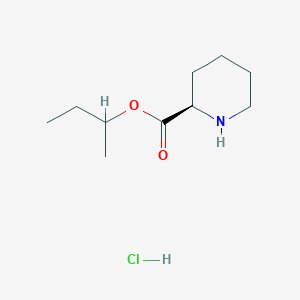

1-(Cyclobutylmethyl)-1H-imidazole-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Cyclobutylmethyl)-1H-imidazole-4-carboxylic acid is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. Although the specific compound this compound is not directly mentioned in the provided papers, the general class of imidazole derivatives is well-represented.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, S-[2-carboxy-1-(1H-imidazol-4-yl)ethyl]cysteine, a related compound, was synthesized by incubating a reaction mixture containing trans-urocanic acid and cysteine, suggesting that natural thiol compounds participate in the metabolism of imidazole derivatives . Another synthesis approach is demonstrated in the preparation of triorganotin carboxylates of 1-methyl-1H-imidazole-4-carboxylic acid, where the reaction of the ligand with organotin hydroxides was employed . These methods highlight the versatility in synthesizing imidazole derivatives, which could be applied to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be elucidated using various spectroscopic techniques. For example, the triorganotin carboxylates of 1-methyl-1H-imidazole-4-carboxylic acid were characterized by 1H NMR, infrared, and elemental analysis, and the structure of one complex was determined using single-crystal X-ray diffraction analysis . These techniques are essential for confirming the molecular structure of synthesized compounds, including potential derivatives like this compound.

Chemical Reactions Analysis

Imidazole derivatives can participate in a range of chemical reactions. The papers provided do not detail specific reactions for this compound, but they do mention the synthesis of various imidazole derivatives that could undergo further chemical transformations . For example, cyanobenzoic acids were used to create multifunctional products of the 4H-imidazole type, which could then form the basis for constructing novel heterobimetallic complexes . This indicates the potential for this compound to be used in complex chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can be diverse. While the papers do not provide specific properties for this compound, they do offer insights into related compounds. For instance, the triorganotin carboxylates of 1-methyl-1H-imidazole-4-carboxylic acid showed good and broad-spectrum fungicidal activities, indicating potential applications in agriculture or medicine . The properties of imidazole derivatives can be further characterized using techniques such as NMR spectroscopy, mass spectrometry, and electrochemical measurements .

科学的研究の応用

Synthesis and Chemical Processes

- The synthesis of 1H-4-substituted imidazoles, including derivatives like 1-(cyclobutylmethyl)-1H-imidazole-4-carboxylic acid, is essential in creating NS5A inhibitors, with daclatasvir being a notable example. These compounds are synthesized using a high-temperature/high-pressure continuous flow process from α-bromoacetophenones and carboxylic acids (Carneiro et al., 2015).

Pharmaceutical and Medicinal Applications

- Imidazole derivatives, including this compound, exhibit potential biological activity. For instance, modifications of these compounds have shown hormonal activity and antiproliferative effects against breast cancer cell lines, as well as inhibitory effects on cyclooxygenase enzymes (Wiglenda et al., 2005).

Catalysis and Chemical Reactions

- Imidazole derivatives are used in various catalytic processes. For instance, cyclometalated Ir(III)-NHC complexes, which could include imidazole-based compounds, have been synthesized for acceptorless dehydrogenation of alcohols to carboxylic acids. These complexes also exhibit the potential for recycling and reuse in catalytic processes (Borah et al., 2020).

Synthesis of Heterocyclic Compounds

- Imidazole carboxylic acid derivatives are crucial in the synthesis of various heterocyclic compounds. These compounds have applications ranging from antibacterial to anticancer properties. The synthesis involves different catalysts and conditions, demonstrating the versatility of imidazole derivatives (Gurav et al., 2022).

作用機序

将来の方向性

特性

IUPAC Name |

1-(cyclobutylmethyl)imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c12-9(13)8-5-11(6-10-8)4-7-2-1-3-7/h5-7H,1-4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFSBOOTPMIKFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2C=C(N=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(4-Chlorophenyl)-4-oxochromen-7-yl] 2-methylpropanoate](/img/structure/B2503449.png)

![2,2-Dichloro-N-[(E)-2-(4-fluorophenyl)ethenyl]sulfonylcyclopropane-1-carboxamide](/img/structure/B2503451.png)

![3-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503457.png)

![Tetramethyl 8'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B2503458.png)

![5-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,3-dihydroindol-2-one](/img/structure/B2503460.png)

![1-[3-(1-Pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone oxime](/img/structure/B2503463.png)

![methyl 4-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate](/img/structure/B2503466.png)